AB-FUBICA is a synthetic cannabinoid that has emerged in the illicit drug market. [, ] It belongs to a group of cannabimimetic indazole and indole derivatives characterized by a valine amino acid amide residue. [] These newer synthetic cannabinoids, including AB-FUBICA, have gradually replaced older generations characterized by naphthyl or adamantine groups. [] AB-FUBICA is structurally similar to ADB-FUBICA, differing only by a single methyl group. [] This close structural similarity makes AB-FUBICA a prime example of how slight chemical modifications can lead to new psychoactive substances that evade legal restrictions. []
While specific details on the synthesis of AB-FUBICA are limited in the provided literature, its structural similarity to other synthetic cannabinoids suggests a multistep synthesis involving the coupling of a substituted indole core with a valine-derived amino acid amide. [, ] Further research is needed to explore the detailed synthetic pathways and optimization of AB-FUBICA production.
AB-FUBICA features a core indole structure with key substitutions: * A 4-fluorobenzyl group attached to the nitrogen atom of the indole. []* A valine amino acid amide residue linked to the indole core through a carboxamide group. []Further investigation into the conformational flexibility and potential isomers of AB-FUBICA would be beneficial.
The provided literature primarily focuses on the metabolic pathways of AB-FUBICA, particularly its phase I metabolism by human liver microsomes. [] The main metabolic reactions include:* N-dealkylation: Removal of the alkyl groups from the nitrogen atom. []* Hydroxylation: Addition of hydroxyl groups, particularly on the 1-amino-alkyl moiety. []* Amide hydrolysis: Cleavage of the amide bond. []* Dehydrogenation: Removal of hydrogen atoms. []Further research into the stability and potential degradation pathways of AB-FUBICA under different conditions is needed.
Although not explicitly discussed in the provided abstracts, AB-FUBICA, as a synthetic cannabinoid, likely exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 receptor. [, ] This interaction is thought to be responsible for the psychoactive effects observed. More in-depth research is needed to fully elucidate the binding affinities, downstream signaling pathways, and functional consequences of AB-FUBICA interaction with cannabinoid receptors.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: